Allyl alcohol-1-13C

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(113C)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-2-3-4/h2,4H,1,3H2/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXROGKLTLUQVRX-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[13CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481897 | |

| Record name | Allyl alcohol-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102781-45-3 | |

| Record name | Allyl alcohol-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102781-45-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Allyl alcohol-1-13C

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Allyl alcohol-1-13C, a site-specifically labeled isotopic variant of allyl alcohol. It details the compound's structure, physicochemical properties, synthesis protocols, and critical applications as a probe in mechanistic and metabolic studies. The inclusion of quantitative data tables, detailed experimental procedures, and logical workflow diagrams is intended to support advanced research and development activities.

Introduction: The Significance of Site-Specific Isotopic Labeling

Site-specific isotopic labeling with stable isotopes like carbon-13 is a powerful technique in chemical and biochemical research.[1] Unlike uniform labeling, introducing a ¹³C atom at a specific position allows researchers to track the transformation of that particular atom through complex reactions or biological pathways.[1] this compound, with its label at the C-1 position, is an invaluable tool for several reasons:

-

Mechanistic Elucidation: It enables the precise tracking of the labeled carbon atom, helping to unravel complex reaction mechanisms, identify transient intermediates, and understand how chemical bonds are formed and broken.[1]

-

Metabolic Pathway Analysis: In biochemical studies, the ¹³C label acts as a tracer to map the metabolic fate of allyl alcohol within living organisms, identifying key enzymatic transformations and downstream metabolites.[1]

-

Enhanced NMR Spectroscopy: Carbon-13 is NMR-active. Incorporating a ¹³C label at a specific site enhances the corresponding signal in Nuclear Magnetic Resonance (NMR) spectra, which is instrumental for the structural determination of molecules.[1]

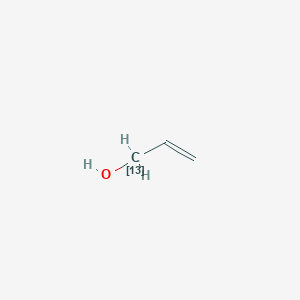

Molecular Structure and Formula

This compound is prop-2-en-1-ol with a carbon-13 isotope at the C-1 position. Its canonical SMILES representation is C=C[13CH2]O.[2]

Caption: Molecular structure of this compound.

Key Identifiers:

Physicochemical Properties

The quantitative properties of this compound are summarized below. This data is essential for experimental design, safety protocols, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Weight | 59.07 g/mol | [4] |

| Isotopic Purity | 99 atom % ¹³C | |

| Chemical Purity | ≥97% | [4] |

| Density | 0.869 g/mL at 25 °C | |

| Boiling Point | 96-98 °C | |

| Melting Point | -129 °C | |

| Flash Point | 22 °C (71.6 °F) - closed cup |

Experimental Protocols: Synthesis

Two primary methods for the synthesis of this compound are documented: the hydrolysis of labeled allyl chloride and the dehydration of labeled glycerol.

Method 1: Hydrolysis of Allyl chloride-1-13C

This method involves the direct substitution of a chloride atom with a hydroxyl group via a bimolecular nucleophilic substitution (SN2) mechanism.[1] A hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbon atom bearing the ¹³C label on Allyl chloride-1-13C.[1] This process is scalable, but careful control of reaction temperature is crucial to manage exothermicity and prevent the formation of impurities.[1]

Method 2: Dehydration of Glycerol-1-¹³C

A detailed laboratory-scale procedure involves the oxalic acid-catalyzed dehydration of Glycerol-1-¹³C.[1]

Protocol:

-

Reaction Setup: A mixture of Glycerol-1-¹³C (e.g., 250 g) and anhydrous oxalic acid (e.g., 500 g) is prepared in a suitable reaction vessel equipped for distillation.[1]

-

Dehydration: The mixture is heated to 190–200°C under reduced pressure.[1]

-

Distillation: The crude Allyl alcohol-1-¹³C is collected by distillation at a boiling range of 95–97°C.[1]

-

Purification: A critical purification step is performed to remove residual formate ester byproducts. This is achieved through alkaline hydrolysis with a 10% sodium hydroxide solution, followed by a final redistillation to yield the pure product.[1]

Caption: Synthesis workflow for this compound from Glycerol-1-¹³C.

Applications in Research: A Mechanistic and Metabolic Probe

The primary utility of this compound is as a tracer for the C-1 carbon in chemical and biological systems.

Caption: Logical workflow for using this compound as a tracer.

This workflow demonstrates how the compound is used to gain fundamental insights. For example, in palladium-catalyzed reactions, it has been used to synthesize ¹³C-labeled allyl chloride, allowing for precise tracking of the carbon's path in coordination chemistry.[1] In metabolic studies, after an organism processes the labeled alcohol, the distribution of the ¹³C label in downstream products reveals the metabolic pathways involved in its transformation.[1]

Safety Information

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as a flammable liquid and is acutely toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation. The compound is very toxic to aquatic life with long-lasting effects.

-

Signal Word: Danger

-

Hazard Class: Flammable Liquid (Class 3)

-

Target Organs: Respiratory system

References

The Significance of ¹³C Isotopic Labeling in Allyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of ¹³C isotopic labeling in allyl alcohol for advancing research, scientific understanding, and drug development. Site-specific labeling of allyl alcohol with ¹³C offers a powerful tool for elucidating complex chemical reaction mechanisms, tracing metabolic pathways, and developing novel diagnostic and therapeutic agents.

Core Concepts: The Power of a Single Labeled Atom

Site-specific isotopic labeling with carbon-13 allows researchers to precisely track the fate of a particular carbon atom within the allyl alcohol molecule through chemical transformations or biological processes.[1] Unlike uniform labeling, this precision is invaluable for:

-

Mechanistic Elucidation: Unraveling the step-by-step processes of chemical reactions, including bond formation and breakage, and identifying transient intermediates.[1]

-

Metabolic Pathway Analysis: Tracing the metabolic fate of allyl alcohol in living organisms, enabling detailed mapping of metabolic pathways and the identification of key enzymatic transformations.[1][2]

-

Enhanced Spectroscopic Analysis: The incorporation of ¹³C, which is NMR-active, provides a distinct signal in Nuclear Magnetic Resonance (NMR) spectroscopy, facilitating structural determination and reaction monitoring.[1]

The low natural abundance of ¹³C (approximately 1.1%) ensures that the signal from the labeled compound is easily distinguishable from the natural background, providing a clear and unambiguous tracer.[1][3]

Applications in Elucidating Chemical Reaction Mechanisms

¹³C-labeled allyl alcohol serves as a powerful mechanistic probe, particularly for transition metal-catalyzed reactions. By tracking the position of the ¹³C label in intermediates and final products, chemists can gain a deeper understanding of reaction pathways.

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions are central to modern organic synthesis. ¹³C-labeled allyl alcohol has been instrumental in studying the mechanisms of these reactions, such as allylic amination. The ¹³C label helps to elucidate the role of co-catalysts in the activation of the C-O bond and to track the carbon's path in coordination chemistry.[1][4]

Isomerization Reactions

The isomerization of allylic alcohols to aldehydes is another area where ¹³C labeling has provided significant mechanistic insights. Mechanistic studies using ¹³C-labeled allyl alcohol have confirmed processes such as intramolecular 1,3-hydrogen migration in reactions catalyzed by chiral rhodium catalysts.[1]

Significance in Metabolic and Drug Development Studies

In the context of drug development and metabolic research, ¹³C-labeled allyl alcohol is a crucial tool for understanding the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics and for developing new diagnostic techniques.[2][5]

Tracing Metabolic Fates and Toxicity

Allyl alcohol is known to cause hepatotoxicity, primarily through its metabolism to the reactive aldehyde, acrolein, by alcohol dehydrogenase.[6][7] Studies using ¹³C-labeled allyl alcohol allow for the unambiguous identification of its metabolic products, such as acrolein and propanol, and help in quantifying the flux through different metabolic pathways.[1] This is a key component of ¹³C Metabolic Flux Analysis (¹³C-MFA), a powerful technique for quantifying the rates of metabolic pathways.[1]

The metabolic conversion of allyl alcohol can be visualized as follows:

References

- 1. Allyl alcohol-1-13C | 102781-45-3 | Benchchem [benchchem.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 6. Hepatotoxicity due to allyl alcohol in deermice depends on alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of allyl alcohol toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Allyl alcohol-1-13C CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for the isotopically labeled compound, Allyl alcohol-1-13C. This stable isotope-labeled analog of allyl alcohol is a valuable tool in various research applications, including metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry-based analyses.

Chemical Identity and Properties

The fundamental chemical identifiers and physical properties of this compound are summarized below. This data is essential for accurate experimental design, analysis, and interpretation.

| Parameter | Value |

| Chemical Name | 2-Propen-1-13C-1-ol |

| CAS Number | 102781-45-3 |

| Molecular Formula | H₂C=CH¹³CH₂OH |

| Molecular Weight | 59.07 g/mol [1][2] |

Molecular Structure

The structural formula of this compound, indicating the position of the Carbon-13 isotope, is presented below. The presence of the heavy isotope at the C1 position makes it distinguishable from its unlabeled counterpart by mass-sensitive analytical techniques.

Caption: Molecular structure of this compound.

Experimental Considerations

While detailed experimental protocols are application-specific, researchers utilizing this compound should consider the following:

-

Purity: The isotopic and chemical purity of the material is critical for quantitative studies. The 99 atom % 13C purity is a common standard.

-

Solvent Selection: Allyl alcohol is miscible in water, and its solubility in various organic solvents should be confirmed based on the experimental requirements.

-

Safety: Allyl alcohol is a flammable and toxic substance. All handling should be performed in a well-ventilated fume hood, with appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

This technical guide provides the essential data for the procurement and application of this compound in a research and development setting. For specific experimental protocols, please refer to relevant published literature or established in-house methodologies.

References

Natural abundance of carbon-13 vs labeled compounds

An In-depth Technical Guide to the Natural Abundance of Carbon-13 versus Labeled Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Stable Isotope Advantage

Carbon, the fundamental building block of life, exists in nature primarily as two stable isotopes: carbon-12 (¹²C) and carbon-13 (¹³C).[1] While ¹²C is far more common, the heavier, non-radioactive ¹³C isotope, with its unique nuclear properties, serves as a powerful and safe tracer in a vast array of scientific applications.[2][] This guide explores the distinction between leveraging the natural abundance of ¹³C and using compounds artificially enriched, or "labeled," with this isotope. It provides an in-depth look at the applications, analytical methodologies, and experimental considerations crucial for research, particularly in metabolic studies and pharmaceutical development.

Carbon-13: Understanding Natural Abundance

Carbon-13 is a naturally occurring stable isotope of carbon, distinguished by the presence of an extra neutron in its nucleus compared to the more abundant ¹²C.[2] It accounts for approximately 1.1% of all carbon atoms on Earth.[1][2][4][5] Unlike the radioactive isotope carbon-14 (¹⁴C), ¹³C does not decay over time, making it exceptionally safe for use in human subjects.[][6]

The key property that makes ¹³C invaluable is its nuclear spin.[2] The odd number of neutrons gives the ¹³C nucleus a magnetic moment, allowing it to be detected by Nuclear Magnetic Resonance (NMR) spectroscopy.[2][7] This property is absent in the ¹²C nucleus, which has an even number of protons and neutrons.[7]

Even at its low natural abundance, the ¹³C/¹²C ratio is not perfectly uniform across all substances. Biological processes, such as photosynthesis, can slightly alter this ratio, a phenomenon known as isotopic fractionation.[8][9][10] Plants, for instance, show a preference for the lighter ¹²C isotope during carbon fixation.[8] These subtle variations in the natural ¹³C/¹²C ratio can be measured with high precision using Isotope Ratio Mass Spectrometry (IRMS) and used to trace the origins of carbon in various ecosystems and geological samples.[4][8][[“]]

Carbon-13 Labeled Compounds: Precision Through Enrichment

While natural abundance studies are useful, the true power of ¹³C in biomedical research is realized through isotopic labeling. A ¹³C-labeled compound is a molecule in which one or more carbon atoms have been intentionally replaced with the ¹³C isotope, raising its concentration far above the natural 1.1%.[][12] These enriched compounds serve as powerful tracers, allowing scientists to track the precise fate of a molecule through complex biological or chemical systems.[2][][12]

Synthesis of ¹³C Labeled Compounds: The production of ¹³C-labeled compounds involves sophisticated synthetic methods:

-

Chemical Synthesis: This approach incorporates commercially available, highly enriched ¹³C starting materials (e.g., ¹³CO₂, ¹³C-methanol) into a target molecule through established chemical reactions.[12][13] For example, a Grignard reaction using ¹³CO₂ can be used to label a carboxylic acid group.[12][13]

-

Biosynthetic Methods: This technique utilizes biological systems, such as microorganisms or plants, to incorporate ¹³C into complex biomolecules.[12] By growing organisms in a medium containing a ¹³C-enriched substrate like ¹³C-glucose, the organism naturally produces uniformly labeled proteins, lipids, and nucleic acids.[12]

Because ¹³C-labeled compounds are chemically identical to their unlabeled counterparts, they participate in biological processes without altering them, making them ideal tracers.[][14]

Data Summary: Properties and Detection Methods

The following tables summarize the key properties of carbon isotopes and the primary analytical techniques used for their detection.

Table 1: Comparison of Naturally Occurring Carbon Isotopes

| Property | Carbon-12 (¹²C) | Carbon-13 (¹³C) | Carbon-14 (¹⁴C) |

| Natural Abundance | ~98.9%[1][5] | ~1.1%[1][2][4] | < 1 part per trillion[1][15] |

| Protons | 6 | 6 | 6 |

| Neutrons | 6 | 7 | 8[15] |

| Stability | Stable | Stable[] | Radioactive (Half-life ~5,700 years)[1] |

| Nuclear Spin | 0 | -1/2[4] | 0 |

| NMR Activity | Inactive[7] | Active[2][7] | Inactive |

Table 2: Key Analytical Techniques for ¹³C Detection

| Technique | Principle | Key Applications | Advantages | Limitations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic moment of the ¹³C nucleus when placed in a strong magnetic field.[2] | Structural elucidation, metabolic flux analysis, studying molecular interactions.[16] | Provides detailed structural information, non-destructive, can identify the exact position of the label.[16] | Relatively low sensitivity, requires higher concentrations of labeled compounds. |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio, distinguishing between ¹²C and the heavier ¹³C.[4] | Metabolic tracing, proteomics, diagnostic breath tests, quantifying protein expression (SILAC).[][4] | High sensitivity, can analyze complex mixtures, provides isotopic ratios.[][14] | Destructive to the sample, provides less structural information than NMR. |

Core Applications in Research and Drug Development

The use of ¹³C-labeled compounds is a cornerstone of modern biomedical research, providing critical insights into metabolic pathways and drug efficacy.

Metabolic Tracing and Flux Analysis

By introducing a ¹³C-labeled substrate (like ¹³C-glucose or ¹³C-amino acids) into cells, tissues, or whole organisms, researchers can trace the path of the carbon atoms through various metabolic networks.[2][6][12] Analysis of downstream metabolites by MS or NMR reveals how nutrients are utilized and which pathways are active, a field known as metabolic flux analysis.[2][17] This is crucial for understanding the metabolic reprogramming that occurs in diseases like cancer and diabetes.[12][14]

Caption: General Workflow for a ¹³C Metabolic Tracer Study.

Drug Metabolism and Pharmacokinetics (DMPK)

In drug development, ¹³C-labeling is used to study how a drug is absorbed, distributed, metabolized, and excreted (ADME).[] By synthesizing a drug candidate with a ¹³C label, its metabolic fate can be tracked with high precision, helping to identify metabolites, determine pharmacokinetic profiles, and enhance therapeutic efficacy and safety.[2][][12]

Non-Invasive Diagnostics: The Urea Breath Test

One of the most successful clinical applications of ¹³C is the Urea Breath Test for detecting Helicobacter pylori, a bacterium linked to peptic ulcers.[2][] This non-invasive test relies on the high urease activity of the bacterium.

Caption: Workflow of the ¹³C Urea Breath Test.

Experimental Protocols

Protocol: ¹³C Urea Breath Test for H. pylori

This protocol provides a generalized methodology for the ¹³C Urea Breath Test.

-

Patient Preparation: The patient should fast for at least 4-6 hours prior to the test. Antibiotics and proton pump inhibitors should be discontinued for a specified period as they can interfere with the results.

-

Baseline Sample Collection: The patient exhales into a collection bag or tube to provide a baseline breath sample. This sample is used to determine the patient's natural ¹³CO₂/¹²CO₂ ratio.

-

Substrate Administration: The patient drinks a small volume of a solution containing a specified amount (e.g., 75 mg) of ¹³C-labeled urea.

-

Incubation Period: The patient rests for a period of 15-30 minutes. During this time, if H. pylori is present in the stomach, its urease enzyme will break down the ¹³C-urea into ¹³CO₂ and ammonia.[]

-

Post-Dose Sample Collection: After the incubation period, a second breath sample is collected in the same manner as the baseline sample.

-

Analysis: Both the baseline and post-dose breath samples are analyzed using an Isotope Ratio Mass Spectrometer (IRMS). The instrument measures the ratio of ¹³CO₂ to ¹²CO₂.

-

Interpretation: A significant increase in the ¹³CO₂/¹²CO₂ ratio in the post-dose sample compared to the baseline indicates a positive result for H. pylori infection.

Protocol: Sample Preparation for ¹³C NMR Analysis of Labeled Cells

This protocol outlines a general procedure for preparing cell extracts for NMR-based metabolomics.

-

Cell Culture with ¹³C Tracer: Culture cells in a medium containing the ¹³C-labeled substrate of interest (e.g., ¹³C-glucose) for a predetermined duration to achieve isotopic steady-state.

-

Metabolism Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state. This is typically done by aspirating the culture medium and immediately washing the cells with an ice-cold saline solution.

-

Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the cell culture plate or pellet. Scrape the cells and collect the cell lysate.

-

Phase Separation: Centrifuge the lysate to separate the soluble metabolites from insoluble components like proteins and lipids. The supernatant containing the polar metabolites is carefully collected.

-

Sample Lyophilization: Freeze-dry the supernatant to remove the solvents, resulting in a powdered metabolite extract.

-

NMR Sample Preparation: Reconstitute the dried extract in a specific volume of NMR buffer (e.g., a phosphate buffer in D₂O). D₂O (heavy water) is used as the solvent because it is not detected in ¹H NMR and provides the lock signal for the spectrometer. Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

-

NMR Analysis: Transfer the final solution to an NMR tube and acquire ¹³C NMR or ¹H-¹³C correlation spectra (like HSQC) using a high-field NMR spectrometer. The resulting spectra will show which metabolites have incorporated the ¹³C label.

Conclusion

Carbon-13, in both its natural and isotopically enriched forms, is an indispensable tool in modern science. While analysis of natural ¹³C abundance provides valuable ecological and geological insights, the use of ¹³C-labeled compounds has revolutionized our ability to non-invasively probe the intricate workings of biological systems. For researchers in drug development and the life sciences, ¹³C labeling offers a safe, precise, and powerful method to trace metabolic pathways, diagnose disease, and understand drug action, ultimately accelerating the pace of discovery and innovation.[6][12][14]

References

- 1. Carbon - Wikipedia [en.wikipedia.org]

- 2. moravek.com [moravek.com]

- 4. Carbon-13 - Wikipedia [en.wikipedia.org]

- 5. Before you continue to YouTube [consent.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. Carbon-13 Isotope Properties - Consensus Academic Search Engine [consensus.app]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 13. books.rsc.org [books.rsc.org]

- 14. Carbon-13 Dioxide in Metabolic Research and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 15. m.youtube.com [m.youtube.com]

- 16. 13C NMR spectroscopy and application of carbon isotopes - Mesbah Energy [irisotope.com]

- 17. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Allyl Alcohol-1-13C: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of Allyl alcohol-1-13C, a site-specifically labeled organic compound crucial for a variety of research applications. Its utility as a tracer in metabolic studies and as a mechanistic probe in chemical reactions makes it an invaluable tool in drug development and biochemical research. This document details its properties, synthesis protocols, analytical methodologies, and key applications, presenting quantitative data in accessible formats and illustrating complex processes through clear diagrams.

Physical and Chemical Characteristics

This compound is an isotopically labeled version of allyl alcohol, where the carbon atom at the C-1 position (the one bearing the hydroxyl group) is a ¹³C isotope instead of the naturally more abundant ¹²C. This specific labeling provides a distinct spectroscopic signature, enabling researchers to track the molecule through complex chemical and biological systems.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 102781-45-3[1][2][3] |

| Molecular Formula | H₂C=CH¹³CH₂OH |

| Molecular Weight | 59.07 g/mol [1][2][4] |

| Appearance | Colorless liquid[5] |

| Density | 0.869 g/mL at 25 °C |

| Boiling Point | 96-98 °C |

| Melting Point | -129 °C |

| Flash Point | 22 °C (71.6 °F) - closed cup |

| Solubility | Miscible with water[5][6] |

| Isotopic Purity | ≥99 atom % ¹³C |

| Chemical Purity | ≥97%[1][2] |

| InChI Key | XXROGKLTLUQVRX-LBPDFUHNSA-N[1][4] |

| SMILES | C=C[13CH2]O[4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the characterization of this compound.[1] The presence of the ¹³C label at a specific position results in a prominent and easily identifiable signal in the ¹³C NMR spectrum.

Table 2: Typical ¹³C NMR Chemical Shift Data

| Carbon Atom | Approximate Chemical Shift (δ) in ppm |

| ¹³C1 (labeled) | ~62 ppm[1] |

| C2 | ~135 ppm[1] |

| C3 | ~116 ppm[1] |

| Note: Values are approximate and can vary based on the solvent and experimental conditions.[1] |

The distinct signal of the labeled C1 carbon is crucial for resolving structural ambiguities, especially in distinguishing between regioisomers in reaction products.[1] Proton NMR (¹H NMR) is also used to provide detailed information about the hydrogen atoms and their spatial relationships within the molecule.[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its effective use in research.

One common laboratory method for preparing this compound is the dehydration of Glycerol-1-¹³C using an acid catalyst like oxalic or formic acid.[1][6][7]

Protocol: Oxalic Acid-Catalyzed Dehydration of Glycerol-1-¹³C

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottomed flask, a fractionating column (at least 80 cm), a condenser, and a receiving flask. The system should be suitable for heating under reduced pressure.

-

Reactant Mixture: In the round-bottomed flask, combine Glycerol-1-¹³C (e.g., 250 g) and anhydrous oxalic acid (e.g., 500 g).[1]

-

Heating and Distillation: Heat the mixture to 190–200 °C under reduced pressure.[1] The crude this compound will distill over. Collect the fraction boiling between 95–97 °C.[1]

-

Purification - Saponification: The crude product contains formate ester byproducts. To remove these, add the distillate to a 10% sodium hydroxide solution and heat to induce alkaline hydrolysis (saponification).[1]

-

Purification - Final Distillation: After hydrolysis, perform a final redistillation. Collect the pure this compound fraction boiling at 96-98 °C.

-

Characterization: Verify the chemical and isotopic purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.

Another method involves the nucleophilic substitution of Allyl chloride-1-¹³C.[1]

Protocol: SN2 Hydrolysis of Allyl Chloride-1-¹³C

-

Reaction Setup: In a suitable reaction vessel, dissolve Allyl chloride-1-¹³C in a solvent compatible with aqueous hydrolysis.

-

Nucleophilic Attack: Introduce a hydroxide source, such as sodium hydroxide or potassium hydroxide, to the solution. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the ¹³C-labeled carbon and displacing the chloride ion.[1]

-

Reaction Conditions: Control the reaction temperature to manage exothermicity and minimize the formation of byproducts. The reaction typically proceeds at a moderate temperature.

-

Workup and Purification: After the reaction is complete, neutralize any excess base. Extract the this compound into an organic solvent. Wash the organic layer to remove salts and impurities.

-

Isolation: Dry the organic layer and remove the solvent under reduced pressure. Purify the resulting alcohol by distillation.

-

Characterization: Confirm the product's identity and purity using GC-MS and NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC system.

-

Separation: Use a suitable GC column (e.g., DB-5) and temperature program to separate the components of the sample.[8]

-

Mass Analysis: The mass spectrometer will detect the molecular ion. Unlabeled allyl alcohol has a molecular weight of approximately 58.08 g/mol , while this compound will show a molecular ion peak at M+1, approximately 59.07 g/mol , confirming the incorporation of the ¹³C isotope.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃, D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Spectral Analysis: In the ¹³C NMR spectrum, identify the characteristic signal for the labeled carbon (C1) at approximately 62 ppm.[1] In the ¹H NMR spectrum, analyze the coupling constants and chemical shifts to confirm the overall structure.

Applications in Research and Development

The specific placement of the ¹³C label at a chemically active site makes this compound a powerful tool for elucidating reaction mechanisms and metabolic pathways.[1]

By tracking the ¹³C label, chemists can determine the precise outcome of reactions where multiple isomers could be formed.[1] For example, in palladium-catalyzed allylic amination, the position of the label in the product definitively shows which carbon atom underwent substitution, providing clear insight into the reaction mechanism.[1]

In biochemical and pharmaceutical research, this compound is used to trace metabolic pathways.[1] After administration to a biological system (e.g., cell cultures, in vivo models), the ¹³C label is incorporated into various metabolites. By using techniques like mass spectrometry or NMR to analyze the distribution of the label in downstream products, researchers can map the biochemical transformations the molecule undergoes.[1]

A key metabolic transformation of allyl alcohol is its oxidation by alcohol dehydrogenase to acrolein, a highly reactive and toxic aldehyde.[5] This is followed by further metabolism, often involving conjugation with glutathione (GSH).

This compound serves as a precursor in the synthesis of hyperpolarized [1-¹³C]pyruvate, a key contrast agent used in advanced magnetic resonance imaging (MRI) techniques.[1] This application allows for real-time, non-invasive monitoring of metabolic activity in vivo, which has significant implications for cancer diagnosis and treatment monitoring.

Safety and Handling

Allyl alcohol is significantly more toxic than other small alcohols and is classified as a hazardous substance.[5] It is a potent lachrymator and hepatotoxic (toxic to the liver).[5][9] All handling should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is flammable and should be stored away from heat and open flames in a cool, dry, and well-ventilated area.[10]

References

- 1. This compound | 102781-45-3 | Benchchem [benchchem.com]

- 2. Allyl alcohol (1-¹³C, 99%) 97% CP - Cambridge Isotope Laboratories, CLM-2043-0.1 [isotope.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | C3H6O | CID 12239028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Allyl alcohol - Wikipedia [en.wikipedia.org]

- 6. Formic acid - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of allyl alcohol as a method to valorise glycerol from the biodiesel production - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02338K [pubs.rsc.org]

- 9. Allyl Alcohol - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Learn About the Application and Storage of Allyl Alcohol - Nanjing Chemical Material Corp. [njchm.com]

An In-depth Technical Guide to the Key Features of Allyl Alcohol-1-¹³C in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic features of Allyl alcohol-1-¹³C. The strategic placement of a ¹³C isotope at the C-1 position offers a powerful tool for detailed structural elucidation and quantitative analysis, introducing specific spin-spin couplings that are invaluable in complex molecular studies.

Core Principles of ¹³C Isotopic Labeling in NMR

Isotopic labeling with ¹³C, an NMR-active nucleus (spin I = ½), is a fundamental technique used to enhance the utility of NMR spectroscopy. While natural abundance ¹³C NMR is a standard method, the low natural abundance of ¹³C (approx. 1.1%) makes the observation of ¹³C-¹³C couplings nearly impossible and requires longer acquisition times. Site-specific labeling, as in Allyl alcohol-1-¹³C, enriches a particular carbon position to nearly 100%, enabling:

-

Unambiguous Signal Assignment: The labeled carbon provides a signal of significantly enhanced intensity, simplifying spectral assignment.

-

Measurement of Heteronuclear Coupling Constants: The presence of the ¹³C label allows for the direct observation and measurement of one-bond (¹J_CH_), two-bond (²J_CH_), and three-bond (³J_CH_) coupling constants, which are critical for conformational and structural analysis.

-

Tracer and Mechanistic Studies: Labeled compounds are essential for tracking metabolic pathways and elucidating reaction mechanisms.

Analysis of the ¹³C NMR Spectrum

In a standard proton-decoupled ¹³C NMR spectrum of Allyl alcohol-1-¹³C, three distinct singlets are observed. The key feature is the signal for the labeled C-1 carbon.

-

C-1 (Labeled Carbon): This sp³ hybridized carbon, being directly attached to the electronegative oxygen atom, is deshielded and appears in the typical range for alcohols. Its chemical shift is approximately δ 62.9 ppm . The high enrichment level makes this peak exceptionally intense compared to the others.

-

C-2 (sp² Carbon): The central carbon of the allyl group is the most deshielded carbon due to its position in the double bond. It resonates at approximately δ 135.2 ppm .

-

C-3 (sp² Carbon): The terminal vinyl carbon is also in the alkene region but is less deshielded than C-2, appearing at approximately δ 117.8 ppm .

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of Allyl alcohol-1-¹³C is significantly more complex than its unlabeled counterpart due to the introduction of heteronuclear ¹³C-¹H couplings.

-

H-1 Protons (-CH₂OH): In unlabeled allyl alcohol, these two protons appear as a doublet due to coupling with H-2. In the labeled compound, this signal is further split by the large one-bond coupling to the ¹³C nucleus at C-1. This results in a doublet of doublets (or a more complex multiplet depending on the second-order effects). The primary splitting of ~142 Hz is due to ¹J(C1,H1), and the smaller splitting of ~5.7 Hz is due to ³J(H1,H2). The chemical shift is approximately δ 4.10 ppm .

-

H-2 Proton (=CH-): This proton is coupled to H-1, H-3a (cis), and H-3b (trans). The ¹³C label at C-1 introduces an additional two-bond coupling (²J_C1,H2_). This results in a complex multiplet, often described as a doublet of doublet of triplets (ddt), centered around δ 5.94 ppm .

-

H-3 Protons (=CH₂): Due to the restricted rotation around the double bond, the two terminal protons are diastereotopic and thus chemically non-equivalent.

-

H-3a (cis to H-2): This proton appears as a doublet of doublets at approximately δ 5.26 ppm , with couplings to H-2 (cis, ~10.4 Hz) and H-3b (geminal, ~1.4 Hz). It will also exhibit a small three-bond coupling to C-1 (³J_C1,H3a_).

-

H-3b (trans to H-2): This proton resonates as a doublet of doublets around δ 5.16 ppm , with couplings to H-2 (trans, ~17.2 Hz) and H-3a (geminal, ~1.4 Hz). It will also have a small three-bond coupling to C-1 (³J_C1,H3b_).

-

-

-OH Proton: The hydroxyl proton typically appears as a broad singlet due to chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature but is often observed around δ 2.0-2.5 ppm .

Summary of NMR Data

The following table summarizes the chemical shifts and key coupling constants for Allyl alcohol-1-¹³C. Values for the unlabeled compound are sourced from the Spectral Database for Organic Compounds (SDBS), and C-H coupling constants are typical values based on established literature.

| Nucleus | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| C1 | -C H₂OH | — | ~ 62.9 | ¹J(C,H) ≈ 142 Hz |

| C2 | =C H- | — | ~ 135.2 | — |

| C3 | =C H₂ | — | ~ 117.8 | — |

| H1 | -CH ₂OH | ~ 4.10 | — | ³J(H1,H2) ≈ 5.7 Hz; ¹J(C1,H1) ≈ 142 Hz |

| H2 | =CH - | ~ 5.94 | — | ³J(H2,H1) ≈ 5.7 Hz; ³J(H2,H3a-cis) ≈ 10.4 Hz; ³J(H2,H3b-trans) ≈ 17.2 Hz; ²J(C1,H2) ≈ 2-5 Hz |

| H3a | =CH ₂ (cis) | ~ 5.26 | — | ³J(H3a,H2) ≈ 10.4 Hz; ²J(H3a,H3b) ≈ 1.4 Hz; ³J(C1,H3a) ≈ 5-8 Hz |

| H3b | =CH ₂ (trans) | ~ 5.16 | — | ³J(H3b,H2) ≈ 17.2 Hz; ²J(H3a,H3b) ≈ 1.4 Hz; ³J(C1,H3b) ≈ 5-8 Hz |

| OH | -OH | ~ 2.0-2.5 (variable) | — | Typically no coupling observed. |

Note: Bolded values represent the key couplings introduced by the ¹³C label at the C-1 position.

Visualizing Spin-Spin Coupling Pathways

The diagram below illustrates the network of the most significant spin-spin couplings in Allyl alcohol-1-¹³C. The large one-bond ¹J(C,H) coupling is highlighted in red, representing the most prominent feature introduced by the isotopic label.

Caption: Spin-spin coupling network in Allyl alcohol-1-¹³C.

Experimental Protocols

Accurate and high-quality NMR data acquisition relies on meticulous sample preparation and appropriate experimental parameter selection.

-

Compound Quantity:

-

For ¹H NMR , a quantity of 5-25 mg of Allyl alcohol-1-¹³C is typically sufficient.[1]

-

For ¹³C NMR , which is inherently less sensitive, a higher concentration is required. Aim for 50-100 mg of the compound, or a near-saturated solution, to achieve a good signal-to-noise ratio in a reasonable time (e.g., 20-60 minutes).[1]

-

-

Solvent:

-

Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆; Benzene-d₆; D₂O). The choice of solvent depends on the solubility of the sample and the desired chemical shift reference.

-

The deuterated solvent provides a field-frequency lock for the spectrometer and minimizes solvent signals in the ¹H spectrum.

-

-

Sample Handling:

-

Prepare the sample in a clean, dry vial before transferring it to the NMR tube. This allows for effective mixing via vortexing or gentle heating to ensure complete dissolution.[1]

-

The final solution must be homogenous and free of any solid particulates. Filter the solution through a pipette with a small glass wool plug directly into a clean, high-quality 5 mm NMR tube. Suspended solids will severely degrade spectral quality.[1]

-

-

Internal Standard (Optional):

-

For highly accurate chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added. However, the residual proton signal of the deuterated solvent is often used as a secondary reference.[1]

-

-

¹³C NMR (Proton Decoupled):

-

Experiment: A standard single-pulse ¹³C experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems).

-

Purpose: To obtain a simplified spectrum where each unique carbon appears as a singlet, allowing for easy identification of chemical shifts.

-

Key Parameters: A sufficient number of scans (e.g., 128 to 1024 or more, depending on concentration) is necessary to achieve adequate signal-to-noise. A relaxation delay (D1) of 2-5 seconds is typically used.

-

-

¹H NMR (Standard):

-

Experiment: A standard single-pulse ¹H experiment (e.g., zg30).

-

Purpose: To observe the proton chemical shifts and the complex splitting patterns arising from both homonuclear (H-H) and heteronuclear (C-H) couplings.

-

Key Parameters: Typically requires fewer scans (e.g., 8 to 16) than a ¹³C experiment. The spectral width should be set to encompass all proton signals (e.g., 0-10 ppm).

-

-

¹³C NMR (Proton Coupled):

-

Experiment: A ¹³C experiment without proton decoupling during the acquisition period (e.g., zg or gated decoupling).[2]

-

Purpose: To directly observe the splitting of the ¹³C signals due to one-bond C-H couplings. In this case, the labeled C-1 signal would appear as a triplet (coupled to two H-1 protons). This experiment explicitly confirms the number of attached protons.[2]

-

Note: This experiment suffers from lower sensitivity due to the signal intensity being distributed across multiple lines in a multiplet.

-

References

A Technical Guide to Allyl Alcohol-1-13C for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Allyl alcohol-1-13C, a site-specifically labeled isotopic compound crucial for advanced research in chemical and biochemical sciences. This document details its commercial availability, key specifications, and practical applications, including cited experimental methodologies.

Introduction to this compound

This compound (CAS No: 102781-45-3) is an isotopically labeled version of allyl alcohol where the carbon atom at the C-1 position (the carbon bearing the hydroxyl group) is replaced with the stable isotope carbon-13 (¹³C). This specific labeling makes it an invaluable tool for tracing reaction mechanisms, mapping metabolic pathways, and enhancing nuclear magnetic resonance (NMR) spectroscopy signals.[1] The low natural abundance of ¹³C (~1.1%) ensures that the signal from the labeled position is distinct and easily traceable against the natural background, providing unparalleled precision in experimental analysis.[1]

Commercial Suppliers and Specifications

This compound is available from several specialized chemical suppliers. The table below summarizes key quantitative data from prominent vendors to facilitate comparison and procurement.

| Supplier/Manufacturer | Product Name | Isotopic Enrichment | Chemical Purity | CAS Number | Molecular Weight ( g/mol ) | Available Quantity / Form | Storage Conditions |

| Cambridge Isotope Laboratories, Inc. (CIL) | Allyl alcohol (1-¹³C, 99%) 97% CP | 99% | 97% | 102781-45-3 | 59.07 | 0.1 g (Neat) | - |

| Sigma-Aldrich (Merck) | Allyl alcohol-1-¹³C | 99 atom % ¹³C | ≥98% (by GC) | 102781-45-3 | 59.07 | - | - |

| Benchchem | This compound | - | - | 102781-45-3 | 59.07 | - | Research use only |

| Pharmaffiliates | This compound | - | - | 102781-45-3 | 59.07 | - | 2-8°C Refrigerator |

Note: Data is subject to change and should be verified with the supplier. Some suppliers may not publicly list all specifications.

Key Applications and Methodologies

The specific placement of the ¹³C label at a reactive center makes this compound a powerful probe for a variety of applications.

Mechanistic Elucidation in Organic Chemistry

The primary use of this compound is to unravel the intricate step-by-step processes of chemical reactions.[1] By tracking the position of the ¹³C label in reactants, intermediates, and products, chemists can distinguish between proposed reaction pathways, understand bond formation and breakage, and identify transient species.[1]

A key area of application is in palladium-catalyzed reactions, such as allylic amination. The ¹³C label helps to elucidate the role of catalysts and co-catalysts in the activation of the C-O bond.[1]

References

Methodological & Application

Application Notes and Protocols: Synthesis of Allyl alcohol-1-13C from Glycerol-1-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl alcohol is a valuable chemical intermediate in the synthesis of various compounds, including pharmaceuticals, resins, and plasticizers. The isotopically labeled Allyl alcohol-1-13C serves as an important tracer in metabolic studies and for elucidating reaction mechanisms. This document provides a detailed protocol for the synthesis of this compound from Glycerol-1-13C. The primary method described is the reaction with formic acid, a well-established and practical laboratory procedure.[1][2] An alternative, the catalytic dehydration of glycerol, is also discussed.

Reaction Overview

The synthesis of allyl alcohol from glycerol can be achieved through several pathways. The most common laboratory method involves the reaction of glycerol with formic acid at elevated temperatures.[1][2] This reaction proceeds through the formation of a glyceryl formate intermediate, which upon further heating, decomposes to yield allyl alcohol, carbon dioxide, and water.[3]

Alternatively, glycerol can be converted to allyl alcohol via catalytic dehydration. This process typically involves a two-step mechanism: the dehydration of glycerol to acrolein, followed by the hydrogenation of acrolein to allyl alcohol.[4][5][6] Iron-based catalysts are often employed for this transformation.[4][5][7]

For the synthesis of this compound, the isotopic label at the C1 position of glycerol is retained at the C1 position of the resulting allyl alcohol.

Chemical Reaction Pathway

References

- 1. Formic acid - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Allyl Alcohol Production by Conversion of Glycerol Over Supported Iron and Nickel Bimetallic Oxides [scielo.org.mx]

- 5. researchgate.net [researchgate.net]

- 6. US9487460B2 - Method for producing allyl alcohol and allyl alcohol produced thereby - Google Patents [patents.google.com]

- 7. From glycerol to allyl alcohol: iron oxide catalyzed dehydration and consecutive hydrogen transfer - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Metabolic Pathway Tracing Using Allyl alcohol-1-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. The use of compounds labeled with stable isotopes, such as Carbon-13 (¹³C), in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracking of atoms through biochemical reactions.[1][2] Allyl alcohol-1-¹³C is a valuable tool for investigating the metabolism of allyl alcohol and the downstream effects of its toxic metabolite, acrolein.[3]

Allyl alcohol itself is not directly toxic but is metabolized in the liver by alcohol dehydrogenase (ADH) to acrolein, a highly reactive and toxic α,β-unsaturated aldehyde.[4][5] Acrolein is a known hepatotoxin that can deplete cellular glutathione (GSH) and react with other nucleophilic macromolecules like proteins and DNA, leading to oxidative stress, DNA damage, and apoptosis.[4][6] By using Allyl alcohol-1-¹³C, where the ¹³C label is at the C-1 position, researchers can unambiguously trace the fate of this carbon atom as it is converted to acrolein and subsequently participates in various cellular reactions.[3] This allows for a detailed investigation of the mechanisms of allyl alcohol-induced toxicity and the cellular response to acrolein exposure.

These application notes provide a comprehensive overview and detailed protocols for utilizing Allyl alcohol-1-¹³C in metabolic pathway tracing studies, particularly in in vitro models.

Metabolic Pathway of Allyl alcohol-1-13C

The primary metabolic pathway of interest for Allyl alcohol-1-¹³C is its oxidation to ¹³C-labeled acrolein. This is followed by detoxification through conjugation with glutathione.

Figure 1: Metabolic conversion of this compound.

Downstream Cellular Effects of Acrolein

The formation of acrolein triggers a cascade of cellular stress responses. These pathways are critical in understanding the toxicological profile of allyl alcohol.

References

- 1. Acrolein induces a cellular stress response and triggers mitochondrial apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Application Note and Protocol: 13C NMR Analysis of Allyl alcohol-1-13C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The analysis of the ¹³C nucleus, while challenged by its low natural abundance (approximately 1.1%), provides direct insight into the carbon skeleton of a molecule.[1][2] Site-specific isotopic labeling with ¹³C, as in Allyl alcohol-1-¹³C, overcomes the sensitivity limitations of ¹³C NMR and serves as a powerful tool for mechanistic studies, reaction monitoring, and metabolic pathway analysis.[1][3] The incorporation of a ¹³C label at a specific position provides a distinct and significantly enhanced signal, allowing for unambiguous tracking of that carbon atom through chemical or biological transformations.[1][3] This application note provides a detailed protocol for the ¹³C NMR analysis of Allyl alcohol-1-¹³C.

Quantitative Data Summary

The primary distinguishing feature in the ¹³C NMR spectrum of Allyl alcohol-1-¹³C is the chemical shift of the labeled C1 carbon. Isotopic labeling at this position results in a characteristic chemical shift of approximately 62 ppm.[3] This is a notable downfield shift compared to the C1 carbon in unlabeled allyl alcohol, which resonates at around 60 ppm, a difference attributed to isotopic effects.[3] The chemical shifts of the other carbon atoms remain largely unaffected.

| Carbon Position | Allyl alcohol-1-¹³C (ppm) | Allyl alcohol (unlabeled) (ppm) |

| C1 | ~62 | ~60 |

| C2 | ~135 | ~135 |

| C3 | ~116 | ~116 |

| Note: Values are approximate and can vary based on the solvent and experimental conditions.[3] |

Experimental Protocol

A meticulously prepared sample is crucial for obtaining a high-quality NMR spectrum. The following protocol outlines the steps for sample preparation and instrument setup for the ¹³C NMR analysis of Allyl alcohol-1-¹³C.

1. Sample Preparation

-

Required Materials:

-

Allyl alcohol-1-¹³C (5-25 mg for a standard ¹H spectrum, with higher concentrations being preferable for ¹³C NMR)[4]

-

Deuterated solvent (e.g., Chloroform-d, Deuterium Oxide)

-

NMR tube (5 mm) and cap

-

Pasteur pipette and glass wool

-

Vial

-

-

Procedure:

-

Weigh the desired amount of Allyl alcohol-1-¹³C and place it in a clean, dry vial. For ¹³C NMR, a higher concentration is recommended to reduce acquisition time; aim for a concentration that results in a saturated solution.[4]

-

Add approximately 0.5-0.6 mL of the chosen deuterated solvent to the vial.[5] The deuterated solvent provides the lock signal for the NMR spectrometer.[4]

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

To remove any particulate matter that could degrade the magnetic field homogeneity and result in broadened spectral lines, filter the solution.[4][5] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[4]

-

Ensure the liquid height in the NMR tube is approximately 40 mm.[5]

-

Cap the NMR tube securely and label it clearly.

-

2. NMR Data Acquisition

The following are general parameters for a standard proton-decoupled ¹³C NMR experiment. These may need to be adjusted based on the specific instrument and sample concentration.

-

Spectrometer: 400 MHz or higher

-

Experiment: ¹³C{¹H} (proton-decoupled)

-

Pulse Program: A standard single-pulse experiment (e.g., zgpg30 on a Bruker instrument)

-

Solvent Reference: Calibrate the chemical shift scale to the known resonance of the deuterated solvent (e.g., CDCl₃ at 77.16 ppm).

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal signal transmission.

-

Receiver Gain: Adjust the receiver gain to an appropriate level to maximize signal without causing receiver overload.

-

Number of Scans (NS): Due to the enhanced signal from the ¹³C label, fewer scans will be required than for a natural abundance sample. Start with 64 or 128 scans and adjust as needed to achieve the desired signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of 0 to 220 ppm is generally adequate for most organic compounds.[2]

Data Processing and Interpretation

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency domain.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum using the known chemical shift of the deuterated solvent.

-

Peak Picking: Identify and label the chemical shifts of the peaks. The spectrum should prominently feature a strong signal around 62 ppm corresponding to the ¹³C-labeled C1 carbon. The signals for C2 (~135 ppm) and C3 (~116 ppm) will be of natural abundance intensity.[3]

Visualizations

Caption: Experimental Workflow for 13C NMR Analysis

References

Unlocking Mechanistic Insights: The Potential of Allyl Alcohol-1-¹³C in Palladium-Catalyzed Reactions

Introduction

Allyl alcohol and its derivatives are pivotal building blocks in modern organic synthesis, largely due to their versatile reactivity in transition metal-catalyzed reactions. Among these, palladium-catalyzed reactions, most notably the Tsuji-Trost reaction, have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. While the general mechanisms of these transformations are well-established, the use of isotopically labeled substrates, such as Allyl alcohol-1-¹³C, offers a powerful lens through which to dissect the finer mechanistic details of these intricate catalytic cycles. This application note explores the potential applications of Allyl alcohol-1-¹³C in elucidating the mechanisms of palladium-catalyzed reactions, provides a hypothetical experimental protocol for its use, and illustrates key concepts with visual diagrams.

Probing Reaction Mechanisms with ¹³C Labeling

The strategic placement of a ¹³C label at the C1 position of allyl alcohol allows researchers to track the fate of this specific carbon atom throughout a palladium-catalyzed reaction. This isotopic tracer provides invaluable information that is often inaccessible through conventional analytical techniques.

Key Applications:

-

Elucidating Nucleophilic Attack: In the Tsuji-Trost reaction, a nucleophile can attack either the central or terminal carbon of the η³-allyl palladium intermediate. By analyzing the position of the ¹³C label in the final product(s) using techniques like ¹³C NMR spectroscopy, the regioselectivity of the nucleophilic attack can be unambiguously determined. This is particularly crucial in asymmetric catalysis where understanding the factors that govern the site of bond formation is paramount.

-

Investigating Allylic Rearrangements: π-Allylpalladium intermediates can undergo dynamic processes such as syn-anti isomerization and η³-η¹-η³ interconversion. These rearrangements can influence the stereochemical and regiochemical outcome of the reaction. The use of Allyl alcohol-1-¹³C can help to unravel these dynamic processes by tracking any scrambling of the isotopic label between the terminal carbons of the allyl fragment.

-

Quantifying Reaction Pathways: In reactions where multiple products are formed, ¹³C labeling can be used to quantify the contribution of different reaction pathways. By integrating the signals in the ¹³C NMR spectrum of the product mixture, the relative abundance of each isotopomer can be determined, providing a quantitative measure of the selectivity of the catalytic process.

Hypothetical Application: Investigating Regioselectivity in Allylic Amination

Objective: To determine the regioselectivity of nucleophilic attack in the palladium-catalyzed amination of allyl alcohol using morpholine as the nucleophile and Allyl alcohol-1-¹³C as the substrate.

Experimental Protocol:

-

Catalyst Preparation: In a nitrogen-purged glovebox, a Schlenk tube is charged with [Pd(allyl)Cl]₂ (2.0 mol%) and a suitable phosphine ligand (e.g., triphenylphosphine, 4.0 mol%). Anhydrous and degassed solvent (e.g., THF, 5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active Pd(0) catalyst.

-

Reaction Setup: To the catalyst solution, Allyl alcohol-1-¹³C (1.0 mmol, 1.0 equiv.) is added, followed by morpholine (1.2 mmol, 1.2 equiv.).

-

Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the allylic amine products.

-

Analysis: The purified product mixture is analyzed by ¹H NMR and ¹³C NMR spectroscopy. The position and integration of the ¹³C-enriched carbon signals are used to determine the ratio of the linear (attack at C3) and branched (attack at C1) products.

Expected Outcomes and Data Presentation:

The ¹³C NMR spectrum of the product mixture would be expected to show two distinct signals for the ¹³C-labeled carbon in the linear and branched allylic amine products. The relative integration of these signals would provide a quantitative measure of the regioselectivity.

| Product | Structure | ¹³C NMR Chemical Shift (δ) of Labeled Carbon | Relative Abundance (%) |

| Linear Amine | (Hypothetical Value) | (Determined by Integration) | |

| Branched Amine | (Hypothetical Value) | (Determined by Integration) |

Diagram of the Experimental Workflow:

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed allylic substitution reaction, highlighting where the ¹³C label from Allyl alcohol-1-¹³C would reside.

Experimental Setup for 13C Labeling Studies in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing 13C labeling studies in cell culture for the purpose of metabolic flux analysis (MFA). This powerful technique allows for the quantitative analysis of intracellular metabolic pathway activities, offering critical insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions.

Introduction to 13C Labeling

Stable isotope tracing using 13C-labeled substrates is a cornerstone of metabolic research. By providing cells with a nutrient source, such as glucose or glutamine, in which 12C atoms are replaced with the non-radioactive heavy isotope 13C, researchers can trace the path of these carbon atoms through various metabolic pathways.[1][2] The resulting distribution of 13C in downstream metabolites, known as mass isotopomer distributions (MIDs), is measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] This data, combined with a metabolic network model, allows for the calculation of intracellular metabolic fluxes—the rates of reactions within the cell.[1]

Key Applications in Research and Drug Development

-

Understanding Disease Metabolism: Elucidating the metabolic reprogramming that occurs in diseases like cancer (e.g., the Warburg effect), neurodegenerative disorders, and inborn errors of metabolism.[3][4][5]

-

Target Identification and Validation: Identifying metabolic enzymes or pathways that are critical for disease progression and can serve as novel drug targets.

-

Mechanism of Action Studies: Determining how drugs or genetic perturbations alter metabolic networks to exert their effects.

-

Bioprocess Optimization: Enhancing the production of biopharmaceuticals in cell culture by optimizing cellular metabolism.

Experimental Workflow Overview

A typical 13C labeling experiment follows a series of well-defined steps, from initial experimental design to final data analysis. Careful planning and execution at each stage are crucial for obtaining high-quality, reproducible data.

References

Application Note: Quantitative Analysis of Metabolic Fluxes with Allyl alcohol-1-13C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allyl alcohol is a known hepatotoxicant, exerting its effects through metabolic activation to the reactive aldehyde, acrolein.[1][2] Understanding the flux through this metabolic pathway is crucial for toxicology studies and for the development of potential therapeutic interventions. Stable isotope tracing using Allyl alcohol-1-13C provides a powerful tool to quantitatively track its metabolic fate. The introduction of a stable, heavy isotope at a specific position (C-1) allows for the precise measurement of its incorporation into downstream metabolites without the need for radioactive tracers.[3]

This application note provides a detailed protocol for conducting a quantitative metabolic flux analysis using this compound in a cellular model, such as primary hepatocytes or liver-derived cell lines. The primary pathway investigated is the detoxification of allyl alcohol via its conversion to acrolein and subsequent conjugation with glutathione (GSH), leading to the formation of mercapturic acid derivatives that are excreted from the cell. By monitoring the appearance and abundance of 13C-labeled metabolites over time, researchers can quantify the rate of allyl alcohol metabolism and the flux through the glutathione conjugation pathway.

Metabolic Pathway of Allyl Alcohol

Allyl alcohol is metabolized in a multi-step process, primarily in the liver. The key steps involving the C-1 carbon are:

-

Oxidation: Allyl alcohol is oxidized by alcohol dehydrogenase (ADH) to form acrolein.[1][2] The 1-13C label from allyl alcohol is retained in the aldehyde group of acrolein.

-

Glutathione Conjugation: Acrolein, a reactive electrophile, is detoxified by conjugation with the tripeptide glutathione (GSH). This reaction, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs), forms S-(3-oxopropyl)glutathione.[2][4][5]

-

Mercapturic Acid Synthesis: The glutathione conjugate undergoes further processing. The glutamate and glycine residues are cleaved, and the remaining cysteine conjugate is N-acetylated to form 3-hydroxypropylmercapturic acid (3-HPMA), which is then transported out of the cell.[4][6]

The following diagram illustrates the metabolic fate of the 1-13C label from Allyl alcohol.

Experimental Workflow

A typical experimental workflow for quantitative metabolic flux analysis with this compound involves several key stages, from cell culture and isotope labeling to sample analysis and data interpretation.

Experimental Protocols

Cell Culture and Isotope Labeling

This protocol is designed for adherent liver-derived cells (e.g., HepG2).

Materials:

-

HepG2 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (≥98% isotopic purity)

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

Procedure:

-

Seed HepG2 cells in 6-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.

-

On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed PBS.

-

Prepare the labeling medium by supplementing fresh, serum-free culture medium with a final concentration of 100 µM this compound.

-

Add 2 mL of the labeling medium to each well.

-

Incubate the cells at 37°C in a 5% CO2 incubator.

-

Collect samples at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes). At each time point, collect both the cell culture medium and the cell lysate.

Sample Collection and Metabolite Extraction

Materials:

-

Ice-cold PBS

-

Ice-cold 80% methanol

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Medium Sample: At each time point, transfer 1 mL of the cell culture medium to a microcentrifuge tube and immediately store it at -80°C.

-

Cell Lysate Sample:

-

Aspirate the remaining labeling medium from the well.

-

Wash the cells rapidly with 1 mL of ice-cold PBS.

-

Immediately add 500 µL of ice-cold 80% methanol to the well to quench metabolism.

-

Scrape the cells into the methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (containing the metabolites) to a new tube and store it at -80°C until analysis.

-

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column suitable for polar metabolites.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the target metabolites.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI), both positive and negative modes may be optimized.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with fragmentation for identification.

-

MRM Transitions (Hypothetical):

-

[1-13C]S-(3-oxopropyl)glutathione: Precursor ion (M+H)+ -> Product ion (specific fragment)

-

[1-13C]3-Hydroxypropylmercapturic acid: Precursor ion (M+H)+ -> Product ion (specific fragment)

-

Unlabeled counterparts should also be monitored.

-

Data Presentation

The primary data output from the LC-MS/MS analysis will be the peak areas of the unlabeled (M+0) and 13C-labeled (M+1) metabolites. This data can be used to calculate the percentage of isotopic enrichment over time.

Table 1: Isotopic Enrichment of Allyl Alcohol Metabolites in HepG2 Cells

| Time (minutes) | [1-13C]S-(3-oxopropyl)glutathione Enrichment (%) | [1-13C]3-Hydroxypropylmercapturic acid (intracellular) Enrichment (%) | [1-13C]3-Hydroxypropylmercapturic acid (extracellular) Enrichment (%) |

| 0 | 0.0 | 0.0 | 0.0 |

| 15 | 15.2 ± 1.8 | 5.1 ± 0.6 | 1.2 ± 0.2 |

| 30 | 32.5 ± 3.1 | 12.8 ± 1.5 | 4.5 ± 0.5 |

| 60 | 55.8 ± 4.9 | 28.9 ± 2.7 | 15.3 ± 1.9 |

| 120 | 78.3 ± 6.2 | 55.4 ± 5.1 | 40.1 ± 4.3 |

| 240 | 85.1 ± 7.5 | 75.6 ± 6.8 | 68.9 ± 6.1 |

Data are presented as mean ± standard deviation (n=3) and are illustrative.

Table 2: Absolute Quantification of Allyl Alcohol Metabolites

| Time (minutes) | [1-13C]S-(3-oxopropyl)glutathione (nmol/10^6 cells) | [1-13C]3-HPMA (intracellular) (nmol/10^6 cells) | [1-13C]3-HPMA (extracellular) (µM) |

| 0 | 0.00 | 0.00 | 0.00 |

| 15 | 0.85 ± 0.09 | 0.21 ± 0.03 | 0.05 ± 0.01 |

| 30 | 1.98 ± 0.21 | 0.55 ± 0.06 | 0.18 ± 0.02 |

| 60 | 3.54 ± 0.38 | 1.23 ± 0.14 | 0.62 ± 0.07 |

| 120 | 5.12 ± 0.55 | 2.89 ± 0.31 | 1.85 ± 0.20 |

| 240 | 5.88 ± 0.63 | 4.51 ± 0.49 | 3.98 ± 0.42 |

Data are presented as mean ± standard deviation (n=3) and are illustrative.

Data Analysis and Interpretation

The quantitative data from the LC-MS/MS analysis can be used to determine the metabolic flux through the allyl alcohol detoxification pathway.

-

Isotopic Enrichment: Calculate the percentage of the metabolite pool that is labeled with 13C at each time point using the following formula: % Enrichment = [Peak Area (M+1) / (Peak Area (M+0) + Peak Area (M+1))] * 100

-

Absolute Quantification: Generate standard curves for the unlabeled metabolites to determine their absolute concentrations in the samples. The concentrations of the 13C-labeled metabolites can then be calculated based on their isotopic enrichment.

-

Metabolic Flux Calculation: The rate of appearance of the 13C label in the downstream metabolites reflects the flux through the pathway. This can be calculated from the slope of the concentration curves of the labeled metabolites over the linear range of their formation. More sophisticated analyses can be performed using metabolic modeling software to fit the data to a kinetic model of the pathway.

Conclusion

The use of this compound as a stable isotope tracer, coupled with sensitive LC-MS/MS analysis, provides a robust and quantitative method for studying the metabolic flux of this important toxicant. This approach allows for a detailed understanding of the kinetics of its detoxification through the glutathione conjugation pathway, which is critical for risk assessment and the development of strategies to mitigate its toxicity. The protocols and data presented here serve as a guide for researchers to design and implement similar studies in their own experimental systems.

References

- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 2. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts [bio-protocol.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tracing Carbon Flow in Biological Systems with 13C Labels

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing with Carbon-13 (13C) is a powerful technique to elucidate metabolic pathways and quantify cellular metabolic fluxes. By replacing the naturally abundant 12C with 13C in a substrate, researchers can track the journey of carbon atoms through various metabolic reactions. This methodology, often referred to as 13C Metabolic Flux Analysis (13C-MFA), provides a detailed snapshot of cellular metabolism, offering critical insights into disease states, drug mechanisms, and cellular engineering strategies.[1][2] This document provides detailed application notes and protocols for conducting 13C labeling experiments to trace carbon flow in biological systems.

Core Principles

The fundamental principle of 13C tracer analysis lies in introducing a 13C-labeled substrate (e.g., glucose, glutamine) to a biological system and measuring the incorporation of the 13C isotope into downstream metabolites.[3][4] The pattern and extent of 13C enrichment in these metabolites are then analyzed, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, to infer the activity of metabolic pathways.[5]

Key Concepts:

-

Isotopologues and Isotopomers: Isotopologues are molecules that differ only in their isotopic composition. Isotopomers are isomers having the same number of each isotopic atom but differing in their positions.[6][7]

-